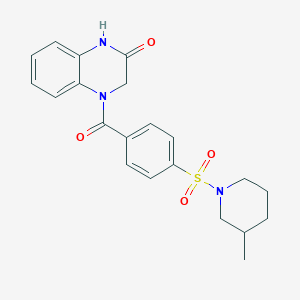

4-(4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-5-4-12-23(13-15)29(27,28)17-10-8-16(9-11-17)21(26)24-14-20(25)22-18-6-2-3-7-19(18)24/h2-3,6-11,15H,4-5,12-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKZVLSLDGGJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the Quinoxaline Core: This is achieved through the condensation of an o-phenylenediamine with a diketone.

Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation.

Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of the sulfonyl chloride with 3-methylpiperidine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its potential as a therapeutic agent in several areas:

Anticancer Activity

Research has indicated that derivatives of quinoxaline compounds exhibit anticancer properties. The sulfonamide group in this compound may enhance its interaction with biological targets involved in tumor growth and proliferation. Studies have shown that similar compounds can inhibit cancer cell lines, suggesting a pathway for further exploration of this compound's efficacy against various cancers .

Antimicrobial Properties

The presence of the piperidine and quinoxaline moieties suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. This opens avenues for the development of new antibiotics or antifungal agents .

CNS Activity

Given the structure, particularly the piperidine ring, this compound may interact with central nervous system (CNS) receptors. Compounds with similar configurations have been studied for their neuroprotective effects and potential use in treating neurological disorders such as anxiety and depression .

Synthesis and Derivatives

The synthesis of 4-(4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be achieved through multi-step organic reactions involving sulfonylation and subsequent coupling reactions. Variations in the synthesis can yield derivatives with modified biological activities, allowing for tailored pharmacological profiles.

Case Studies

Several studies have documented the applications and effects of compounds structurally related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation by quinoxaline derivatives. |

| Study B | Antimicrobial Properties | Identified significant antibacterial activity against Staphylococcus aureus using related sulfonamide compounds. |

| Study C | CNS Activity | Showed anxiolytic effects in animal models with piperidine-containing compounds. |

Mechanism of Action

The mechanism of action of 4-(4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer activity.

Comparison with Similar Compounds

Core Scaffold Modifications

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a common feature among antitumor agents. Key analogs include:

Key Findings :

Substituent Variations on the Benzoyl Group

The sulfonyl-benzoyl group in the target compound is a key structural determinant. Comparisons with analogs include:

Key Findings :

- Substitutions on the benzoyl group (e.g., 3-methylpiperidin vs.

- Bromodomain inhibitors like 19d demonstrate the versatility of the dihydroquinoxalinone scaffold in targeting diverse proteins .

Biological Activity

The compound 4-(4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties based on recent research findings.

- Molecular Formula : C21H23N3O4S

- Molecular Weight : 413.5 g/mol

- CAS Number : 952835-61-9

Structure

The compound features a quinoxalinone core with a sulfonyl group and a piperidine moiety, which are critical for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial properties. A study by Bonuga et al. (2013) evaluated various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions showed notable activity:

| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes |

|---|---|---|---|---|

| 5a | 18 mm | 20 mm | 15 mm | 17 mm |

| 5b | 19 mm | 18 mm | - | - |

| 5i | - | - | - | - |

The zones of inhibition were measured in millimeters (mm), indicating the effectiveness of each compound against the respective bacterial strains .

Antifungal Activity

In addition to antibacterial effects, quinoxaline derivatives have shown antifungal properties. A study highlighted that certain synthesized pyrazole carboxamides exhibited significant antifungal activity, suggesting a potential role for quinoxaline derivatives in treating fungal infections .

Anticancer Activity

Quinoxaline derivatives are also being investigated for their anticancer potential. The mechanism of action often involves the inhibition of specific protein kinases associated with cancer cell proliferation. Research indicates that modifications to the quinoxaline structure can enhance its potency against various cancer cell lines .

Other Pharmacological Activities

- Antioxidant Activity : Some studies suggest that quinoxaline derivatives possess antioxidant properties, contributing to their therapeutic potential in oxidative stress-related diseases.

- Antithrombotic Activity : Certain derivatives have been identified as potential antithrombotic agents, which may help in preventing blood clots.

- Glycogen Phosphorylase Inhibition : Compounds in this class are also being explored for their ability to inhibit glycogen phosphorylase, which could have implications in diabetes management.

Case Study 1: Antibacterial Screening

In a controlled study, multiple derivatives of 3,4-dihydroquinoxalin-2(1H)-one were screened against standard bacterial strains using disc diffusion methods. The findings revealed that specific substitutions significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Mechanism

A study focused on the anticancer effects of modified quinoxaline compounds demonstrated that they induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for developing new cancer therapies based on this scaffold .

Q & A

Q. Table 1: SAR of Key Modifications

| Substituent | GI₅₀ (nM) | Metabolic Stability (t₁/₂) |

|---|---|---|

| 2-Chloroquinazoline | 0.53–2.01 | Moderate |

| 3-Cyanophenyl | 0.47–1.2 | High |

| Piperazin-2-one | 0.1–0.5 | Improved |

Advanced: How can conflicting data on in vitro vs. in vivo efficacy be resolved?

Methodological Answer:

- Pharmacokinetic Profiling : Assess solubility (e.g., LogP 2.5–3.5) and metabolic stability (e.g., liver microsome assays) to explain bioavailability gaps .

- Dose Optimization : In vivo studies may require higher doses due to plasma protein binding (e.g., 1.0 mg/kg in mice reduced tumors by 62%) .

- Tissue Penetration : Use LC-MS/MS to quantify drug levels in tumor vs. plasma, addressing discrepancies in efficacy .

Basic: What in vitro and in vivo models are suitable for evaluating antitumor activity?

Methodological Answer:

- In Vitro : NIH-NCI 60-cell panel for GI₅₀ profiling (e.g., sub-nanomolar activity in leukemia and colon cancer lines) .

- In Vivo : Xenograft models (e.g., MDA-MB-231 breast cancer) treated intravenously, with tumor volume monitored via caliper measurements .

Advanced: How can solubility and metabolic stability be balanced in lead optimization?

Methodological Answer:

- Prodrug Strategies : Introduce phosphate esters or PEGylation to enhance aqueous solubility without compromising lipophilicity .

- Structural Tweaks : Replace metabolically labile groups (e.g., methylpiperidine with fluorinated analogs) to prolong half-life .

- Co-solvent Systems : Use cyclodextrins or lipid nanoparticles for in vivo formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.